molecular formula C12H10F3N3O2 B2944609 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006471-27-7

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B2944609
CAS No.: 1006471-27-7
M. Wt: 285.226
InChI Key: IFJBIRQVTXAGAU-UHFFFAOYSA-N
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Description

3-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted with an amino (-NH₂) group and a trifluoromethyl (-CF₃) moiety. Its molecular formula is C₁₂H₁₀F₃N₃O₂, with a molecular weight of 321.68 (as the HCl salt, per ). The compound exhibits moderate lipophilicity (logP = 1.84) and a polar surface area of 63.795 Ų, suggesting balanced solubility and membrane permeability . It has been utilized as an intermediate in synthesizing more complex molecules, such as GLUT1 inhibitors () and kinase-targeting derivatives ().

Properties

IUPAC Name

3-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)10-9(16)6-18(17-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5,16H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJBIRQVTXAGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a pyrazole moiety, which is known for enhancing biological activity through various mechanisms. The trifluoromethyl group is particularly notable for its influence on lipophilicity and metabolic stability.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These compounds often exhibit sub-micromolar activity, indicating their potential as effective antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNFα in LPS-stimulated human blood assays. This suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

3. Antioxidant Properties

Research indicates that the compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role in disease progression .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammation and microbial resistance.
  • Cell Signaling Modulation : It may alter signaling pathways related to inflammatory responses, particularly through the inhibition of NF-kB activation.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of a series of pyrazole derivatives against MRSA. Among these, one derivative exhibited an IC50 value significantly lower than traditional antibiotics, suggesting a promising alternative treatment option for resistant infections .

Case Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, treatment with the compound led to a marked reduction in joint swelling and inflammatory markers compared to untreated controls. This highlights its potential application in treating inflammatory diseases .

Data Summary

Activity Effect Reference
AntimicrobialEffective against MRSA
Anti-inflammatoryReduces TNFα levels
AntioxidantProtects against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among similar pyrazole-benzoic acid derivatives lie in the substituents on the pyrazole ring and the benzoic acid’s substitution pattern. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Notable Properties Reference
Target Compound C₁₂H₁₀F₃N₃O₂ 321.68 -NH₂, -CF₃ on pyrazole 1.84 Moderate lipophilicity, HCl salt form
3-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid C₁₁H₉F₃N₂O₂ 180.23 -CF₃ (no -NH₂) N/A Lower H-bond capacity, 95% purity
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 354.06 -Br, -NO₂ on pyrazole N/A High reactivity, potential toxicity
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid (34) C₂₀H₂₀N₂O₂ 321.39 -C(CH₃)₃, -Ph on pyrazole N/A 60% yield, mp 192–194°C
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid C₁₄H₁₁F₃N₂O₂ 296.25 -CH₃, -CF₃ on pyrazole N/A Anti-proliferative activity (prostate cancer)

Key Observations:

  • Amino Group Impact: The target compound’s -NH₂ group (absent in and ) enhances hydrogen-bond donor capacity (3 H-bond donors vs. 1–2 in others), improving target binding specificity .
  • Trifluoromethyl Role: The -CF₃ group (common in , and 7) increases lipophilicity and metabolic resistance compared to non-fluorinated analogs .
  • Electron-Withdrawing Groups: Bromo and nitro substituents () may improve electrophilicity but raise toxicity concerns, limiting therapeutic utility compared to the amino group .

Preparation Methods

Reaction Mechanism

The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or equivalents. For example:

  • Starting Material : Ethyl 3-(trifluoromethyl)-3-oxopropanoate reacts with hydrazine hydrate to form 4-amino-3-trifluoromethylpyrazole.
  • Cyclization : Conducted in polar solvents (e.g., ethanol) at 60–80°C for 6–12 hours.

Alkylation with Benzoic Acid Derivative

The pyrazole’s N1 position is alkylated using 3-(bromomethyl)benzoic acid methyl ester:

  • Conditions : Base (K₂CO₃), DMF, 60°C, 4 hours.
  • Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using NaOH (2M) in THF/water (1:1).

Table 1 : Key Parameters for Method 1

Step Reagents/Conditions Yield (%)
Cyclocondensation Ethanol, 70°C, 8h 65–70
Alkylation K₂CO₃, DMF, 60°C 55–60
Ester Hydrolysis NaOH, THF/H₂O, rt 90–95

Method 2: Diazotization and Heterocycle Formation

Diazotization of Aniline Derivatives

Adapted from US20130030190A1, this approach begins with diazotization:

  • Substrate : 4-Amino-3-trifluoromethylaniline.
  • Diazotization : NaNO₂, HCl (0–5°C), followed by coupling with ethyl cyanoacetate.

Pyrazole Ring Closure

The intermediate undergoes cyclization in acidic conditions (H₂SO₄, 50°C) to form the pyrazole core. Subsequent alkylation with 3-(chloromethyl)benzoic acid tert-butyl ester and deprotection yields the target compound.

Table 2 : Optimization of Diazotization Parameters

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Prevents decomposition
NaNO₂ Equivalents 1.1 Minimizes byproducts
Reaction Time 30 min Completes diazotization

Method 3: Direct Trifluoromethylation of Pyrazole Intermediates

Trifluoromethylation Strategies

Late-stage introduction of the CF₃ group is achieved using:

  • Ruppert–Prakash Reagent (TMSCF₃) : Reacts with halogenated pyrazoles in DMF at 100°C.
  • Copper-Mediated Coupling : Utilizes CuI and 1,10-phenanthroline to couple CF₃Br with 3-iodopyrazoles.

Limitations and Solutions

  • Low Reactivity : Electron-deficient pyrazoles require harsh conditions.
  • Solution : Use of ultrasonic irradiation (as in CN103613594A) enhances reaction rates by 40%.

Comparative Analysis of Methods

Table 3 : Method Comparison

Metric Method 1 Method 2 Method 3
Overall Yield (%) 35–40 45–50 30–35
Regioselectivity High Moderate Low
Scalability Lab-scale Industrial Lab-scale
Cost Efficiency Moderate High Low
  • Method 2 Superiority : Higher yields and scalability make it preferred for industrial synthesis.

Optimization Strategies

Solvent Effects

  • Halogenated Solvents : CH₂Cl₂ improves alkylation yields by 15% compared to THF.
  • Microwave Assistance : Reduces cyclocondensation time from 8h to 1h.

Protecting Groups

  • tert-Butyl Esters : Prevent decarboxylation during alkylation (yield increase: 20%).

Challenges and Solutions

  • Amino Group Protection : Boc protection prevents undesired side reactions during alkylation.
  • Trifluoromethyl Stability : Avoid aqueous workups to prevent hydrolysis of CF₃.

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